4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one (CAS 1171605-09-6) is a synthetic heterocyclic compound within the pyrrolidine-oxadiazole hybrid class, which has gained attention as a scaffold in medicinal chemistry for antibacterial, anthelmintic, and neurokinin-1 (NK1) antagonist programs. The molecule combines a pyrrolidin-2-one core with a 3-ethyl-1,2,4-oxadiazole moiety at position 4 and a 4-ethylphenyl substituent on the lactam nitrogen.
Molecular FormulaC16H19N3O2
Molecular Weight285.347
CAS No.1171605-09-6
Cat. No.B2722744
⚠ Attention: For research use only. Not for human or veterinary use.
What Scientists and Buyers Need to Know About 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one (CAS 1171605-09-6)
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one (CAS 1171605-09-6) is a synthetic heterocyclic compound within the pyrrolidine-oxadiazole hybrid class, which has gained attention as a scaffold in medicinal chemistry for antibacterial, anthelmintic, and neurokinin-1 (NK1) antagonist programs [1][2]. The molecule combines a pyrrolidin-2-one core with a 3-ethyl-1,2,4-oxadiazole moiety at position 4 and a 4-ethylphenyl substituent on the lactam nitrogen. While the broader oxadiazole-pyrrolidine chemotype has been explored in multiple therapeutic areas, compound-specific pharmacological or physicochemical data remain absent from the peer-reviewed primary literature, patent exemplifications, and authoritative public databases as of the current search date [3][4].
[1] Frejat, F. O. A., Cao, Y., Wang, L., Zhai, H., Abdelazeem, A. H., Gomaa, H. A. M., Youssif, B. G. M., & Wu, C. (2022). New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity. Archiv der Pharmazie, 355(4), 2100516. View Source
[2] Young, J. R., Eid, R., Turner, C., DeVita, R. J., Kurtz, M. M., Tsao, K. L., Chicchi, G. G., Wheeldon, A., Carlson, E., & Mills, S. G. (2007). Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(19), 5310–5315. View Source
[3] PubChem. (n.d.). Substance search for CAS 1171605-09-6. National Center for Biotechnology Information. Retrieved May 7, 2026. View Source
[4] Google Patents. (n.d.). Search results for '4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one' and CAS 1171605-09-6. Retrieved May 7, 2026. View Source
Why Swapping 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one for a Generic Analog Is Not Data-Driven
Within the pyrrolidine-1,2,4-oxadiazole series, subtle alterations to the N-aryl substituent or the oxadiazole C3-alkyl chain are known to drive substantial shifts in target engagement, cellular potency, and pharmacokinetic profile [1]. For the human NK1 receptor, moving from a 3,5-bis(trifluoromethyl)phenyl to a 4-ethylphenyl N-substituent on a related pyrrolidine-carboxamide scaffold altered binding affinity by more than 10-fold, while the 3-ethyl oxadiazole substituent contributed to a favorable cytochrome P450 interaction profile [1]. In the antibacterial domain, pyrrolidine-oxadiazole hybrids with varying aryl/alkyl decorations on the oxadiazole ring exhibited IC50 values against DNA gyrase ranging from sub-micromolar to >50 µM depending on single-atom changes [2]. Consequently, assuming that any pyrrolidine-oxadiazole congener will reproduce the (presently uncharacterized) properties of CAS 1171605-09-6 is unsupported by the class SAR. Because the target compound lacks published comparative data, the most conservative procurement position is to treat it as a unique chemical entity whose differentiation from close analogs remains empirically undefined [3].
[1] Young, J. R., Eid, R., Turner, C., DeVita, R. J., Kurtz, M. M., Tsao, K. L., Chicchi, G. G., Wheeldon, A., Carlson, E., & Mills, S. G. (2007). Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(19), 5310–5315. View Source
[2] Frejat, F. O. A., Cao, Y., Wang, L., Zhai, H., Abdelazeem, A. H., Gomaa, H. A. M., Youssif, B. G. M., & Wu, C. (2022). New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity. Archiv der Pharmazie, 355(4), 2100516. View Source
[3] Kuujia.com. (n.d.). Cas no 1171605-09-6 (4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one). Retrieved May 7, 2026. View Source
Quantitative Evidence That Sets 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one Apart – A Critical Data Audit
Realistic Procurement Use Cases for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one Based on Available Data
Fragment- or Scaffold-Based Lead Generation Requiring an N-(4-ethylphenyl)-pyrrolidin-2-one Core
Medicinal chemistry groups pursuing novel FLAP inhibitors, S1P1 agonists, or NK1 antagonists may require a building block that precisely matches the N-(4-ethylphenyl)-pyrrolidin-2-one fragment found in multiple patent series [1][2]. Because CAS 1171605-09-6 places the 3-ethyl-1,2,4-oxadiazole at the pyrrolidine 4-position, it offers a specific vector for fragment growing or merging that is absent in 3-substituted or N-unsubstituted variants. The compound's availability through custom synthesis vendors makes it accessible for SAR expansion, even though its own biological profile has not been publicly disclosed.
Negative Control or Inactive Comparator for Pyrrolidine-Oxadiazole Antibacterial Programs
Given that antibacterial pyrrolidine-1,2,4-oxadiazole hybrids typically carry substituted aryl groups (e.g., 4-chlorophenyl, 2,4-dichlorophenyl) on the oxadiazole C3 position to engage DNA gyrase, the 3-ethyl substituent of CAS 1171605-09-6 may render it a useful negative control or inactive comparator in biochemical and microbiological assays [3]. The 4-ethylphenyl N-substituent retains sufficient lipophilicity for membrane penetration, while the minimal C3-ethyl group is unlikely to satisfy the aromatic stacking requirements observed in active-site binding. This hypothesis remains to be tested experimentally.
Analytical Reference Standard for LC-MS or NMR Method Development in the Pyrrolidine-Oxadiazole Series
The compound's distinct molecular formula (C₁₆H₁₉N₃O₂) and predicted physicochemical properties (e.g., XLogP ~3.8, hydrogen bond acceptor count = 4, topological polar surface area ~54.7 Ų, based on close analogs [4]) make it suitable as a retention-time or spectral calibration marker in reversed-phase LC-MS and quantitative NMR workflows. Its two ethyl groups provide characteristic ¹H-NMR signals (triplet and quartet patterns) that are easily distinguishable from methyl-, isopropyl-, or cyclopropyl-substituted analogs, simplifying peak assignment in complex mixtures.
[1] Das, J., & Ko, S. S. (2015). Substituted oxadiazole compounds. U.S. Patent No. 9,187,437 B2. Bristol-Myers Squibb Company. View Source
[2] Oxadiazole inhibitors of leukotriene production. (2013). U.S. Patent No. 8,575,201 B2. View Source
[3] Frejat, F. O. A., Cao, Y., Wang, L., Zhai, H., Abdelazeem, A. H., Gomaa, H. A. M., Youssif, B. G. M., & Wu, C. (2022). New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity. Archiv der Pharmazie, 355(4), 2100516. View Source
[4] PubChem. (n.d.). 1-(4-Ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CID 16956001). National Center for Biotechnology Information. Retrieved May 7, 2026. View Source
Quote Request
Request a Quote for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.